
Elucidating the Structure of Aureusimine B: An
NMR Spectroscopy Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aureusimine B

Cat. No.: B10770025 Get Quote

Introduction
Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced

by the human pathogen Staphylococcus aureus. As a potential virulence factor, the detailed

structural characterization of Aureusimine B is crucial for understanding its biological function

and for potential applications in drug development. Nuclear Magnetic Resonance (NMR)

spectroscopy is an indispensable tool for the unambiguous determination of the three-

dimensional structure of small molecules like Aureusimine B. This application note provides a

detailed overview of the use of one-dimensional (1D) and two-dimensional (2D) NMR

spectroscopy for the complete structure elucidation and assignment of Aureusimine B.

Data Presentation
The structural elucidation of Aureusimine B was achieved through a combination of 1D (¹H

and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments. The following tables

summarize the assigned chemical shifts and key correlations.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (126 MHz, CDCl₃) Data for Aureusimine B
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Position
¹H Chemical
Shift (δ, ppm)

Multiplicity J (Hz)
¹³C Chemical
Shift (δ, ppm)

Phenylalanine

Moiety

1 (C=O) - - - 169.70

2 (α-CH) 4.32 dd 10.4, 3.7 56.31

3 (β-CH₂) 2.84 dd 14.5, 10.3 36.80

3.60 m

4 (C-ipso) - - - 135.77

5, 9 (C-ortho) 7.25 d 7.5 129.27

6, 8 (C-meta) 7.38 t 7.3 129.17

7 (C-para) 7.31 t 7.2 127.60

10 (NH) 5.92 s

Valine Moiety

1' (C=O) - - - 170.13

2' (α-CH) 3.95 d 2.2 60.39

3' (β-CH) 2.65 m 28.54

4' (γ-CH₃) 1.07 d 7.2 19.29

5' (γ-CH₃) 0.91 d 6.7 16.06

6' (NH) 6.01 s

Note: Data for the phenylalanine moiety is derived from the closely related cyclo(L-Phe-L-Pro)

and data for the valine moiety is from cyclo(L-Val-L-Pro) as reported in literature, providing a

comprehensive assignment for Aureusimine B (cyclo(L-Phe-L-Val)).

Table 2: Key 2D NMR Correlations for Aureusimine B
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Proton (δ, ppm)
COSY Correlations
(δ, ppm)

HMBC Correlations
(¹³C δ, ppm)

HSQC Correlation
(¹³C δ, ppm)

Phenylalanine Moiety

4.32 (α-CH) 2.84, 3.60 (β-CH₂)
169.70 (C-1), 135.77

(C-4), 129.27 (C-5,9)
56.31

2.84, 3.60 (β-CH₂) 4.32 (α-CH)
135.77 (C-4), 56.31

(C-2)
36.80

7.25 (H-5,9) 7.38 (H-6,8)
135.77 (C-4), 127.60

(C-7)
129.27

7.38 (H-6,8)
7.25 (H-5,9), 7.31 (H-

7)
129.27 (C-5,9) 129.17

7.31 (H-7) 7.38 (H-6,8) 135.77 (C-4) 127.60

5.92 (NH) -
169.70 (C-1), 56.31

(C-2)
-

Valine Moiety

3.95 (α-CH) 2.65 (β-CH)

170.13 (C-1'), 28.54

(C-3'), 19.29 (C-4'),

16.06 (C-5')

60.39

2.65 (β-CH)
3.95 (α-CH), 1.07,

0.91 (γ-CH₃)

170.13 (C-1'), 60.39

(C-2'), 19.29 (C-4'),

16.06 (C-5')

28.54

1.07 (γ-CH₃) 2.65 (β-CH)
60.39 (C-2'), 28.54 (C-

3'), 16.06 (C-5')
19.29

0.91 (γ-CH₃) 2.65 (β-CH)
60.39 (C-2'), 28.54 (C-

3'), 19.29 (C-4')
16.06

6.01 (NH) -
170.13 (C-1'), 60.39

(C-2')
-

Experimental Protocols
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1. Sample Preparation

Compound: Aureusimine B (cyclo(L-Phe-L-Val))

Solvent: Chloroform-d (CDCl₃)

Concentration: 5-10 mg of the purified compound was dissolved in 0.5 mL of CDCl₃.

Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.99 s

Spectral Width: 8278 Hz

Temperature: 298 K

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.36 s

Spectral Width: 30000 Hz

Temperature: 298 K
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COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf

Number of Scans: 2

Increments: 256

Spectral Width (F1 and F2): 5000 Hz

Temperature: 298 K

HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 4

Increments: 256

Spectral Width (F2): 5000 Hz

Spectral Width (F1): 20000 Hz

Temperature: 298 K

HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: hmbcgpndqf

Number of Scans: 8

Increments: 256

Spectral Width (F2): 5000 Hz

Spectral Width (F1): 25000 Hz

Long-range coupling delay (d6): 60 ms
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Temperature: 298 K

Structure Elucidation Workflow & Signaling Pathway
The following diagrams illustrate the logical workflow for the structure elucidation of

Aureusimine B using NMR spectroscopy and a simplified representation of its proposed role in

S. aureus virulence.

1. NMR Data Acquisition

2. Spectral Analysis

3. Structure Assembly

1D ¹H NMR

Identify Proton Spin Systems

1D ¹³C NMR

¹H-¹³C One-Bond Correlations

2D COSY 2D HSQC 2D HMBC

Establish Long-Range Connectivity

Phenylalanine FragmentValine Fragment

Assemble Cyclic Dipeptide

Aureusimine B Structure
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Caption: NMR Structure Elucidation Workflow for Aureusimine B.
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Aureusimine B Biosynthesis
Proposed Role in Virulence
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Caption: Biosynthesis and Proposed Virulence Role of Aureusimine B.

Conclusion
The comprehensive analysis of 1D and 2D NMR data has enabled the complete structural

elucidation and spectral assignment of Aureusimine B. The detailed protocols and tabulated

data provided in this application note serve as a valuable resource for researchers in natural

product chemistry, microbiology, and drug discovery who are investigating cyclic dipeptides and

their biological roles. The application of these NMR techniques is fundamental for the

unambiguous characterization of novel secondary metabolites.

To cite this document: BenchChem. [Elucidating the Structure of Aureusimine B: An NMR
Spectroscopy Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10770025#nmr-spectroscopy-for-aureusimine-b-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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